

BI-1935 off-target effects and how to mitigate them

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BI-1935 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects of **BI-1935** and guidance on how to mitigate them during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of BI-1935?

BI-1935 is a potent and selective small molecule inhibitor of the enzyme soluble epoxide hydrolase (sEH).[1][2] Its mechanism of action involves inhibiting sEH, which is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs). [1] By inhibiting sEH, **BI-1935** increases the levels of EETs, which have anti-inflammatory and vasodilatory properties.[1]

Q2: What are the known off-targets of **BI-1935**?

While **BI-1935** is highly selective for sEH, in vitro screening has identified several off-target interactions at higher concentrations. A Eurofins Safety Panel 44[™] screening at a 10 μM concentration revealed significant inhibition of Thromboxane Synthase and 5-Lipoxygenase (5-LO).[1] Additionally, a screen against 315 G-protein coupled receptors (GPCRs) showed notable inhibition of the Dopamine Transporter (DAT) and Sigma 1 receptor at 10 μM.[1]



Q3: How selective is BI-1935 for sEH compared to its off-targets?

BI-1935 exhibits high selectivity for its primary target, sEH, with an IC50 of 7 nM.[1][3] The potency against its known off-targets is significantly lower, indicating a good selectivity window. For example, the IC50 for Thromboxane Synthase is 0.132 μ M (132 nM) and for 5-Lipoxygenase is 5.92 μ M (5920 nM).[1]

Quantitative Data Summary

The following tables summarize the on-target potency and off-target screening results for **BI-1935**.

Table 1: On-Target Potency

Target	Assay Format	Potency (IC50)
Human sEH	Biochemical Binding Assay	7 nM[1][3]

| Human sEH | Cellular HepG2-DHET Assay | < 1 nM[3] |

Table 2: Off-Target Selectivity Profile

Off-Target	Assay/Panel	Result @ 10 μM	Potency (IC50)
Thromboxane Synthase	Eurofins Safety Panel 44™	96% Inhibition[1][3]	0.132 μM[1][3]
5-Lipoxygenase (5- LO)	Eurofins Safety Panel 44™	66% Inhibition[1]	5.92 μM[1]
Dopamine Transporter (DAT)	PRESTO-TANGO GPCR Screen	82% Inhibition[1]	Not Determined
Sigma 1	PRESTO-TANGO GPCR Screen	50% Inhibition[1]	Not Determined
hCYP 2J2/2C9/2C19	In-house screen	>100-fold selectivity	> 1 µM[1][3]



| IL-2 | In-house screen | >100-fold selectivity | > 1 μ M[1][3] |

Troubleshooting Guide

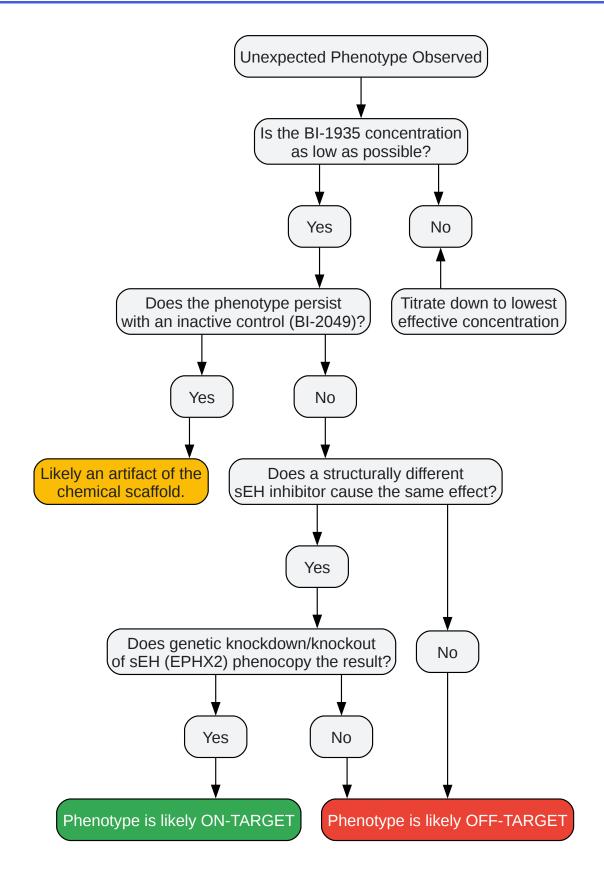
Issue 1: I am observing an unexpected phenotype in my experiment that may not be related to sEH inhibition. How can I determine if this is an off-target effect?

This is a common challenge when working with small molecule inhibitors. The unexpected phenotype could arise from the inhibition of secondary targets.

Mitigation Strategy:

- Concentration Optimization: Use the lowest effective concentration of BI-1935 that achieves sEH inhibition in your assay. This reduces the likelihood of engaging lower-affinity off-targets.
- Use an Inactive Control: Employ a structurally similar but biologically inactive control compound. For **BI-1935**, BI-2049 is recommended as a negative control.[1] This helps to distinguish the effects of the chemical scaffold from the specific on-target inhibition.
- Orthogonal Inhibition: Use a structurally different sEH inhibitor. If the same phenotype is
 observed with a different chemical scaffold that also targets sEH, it is more likely to be an ontarget effect.
- Genetic Validation: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the EPHX2 gene (which encodes sEH). If the genetic approach phenocopies the effect of **BI-1935**, it strongly suggests the effect is on-target.[4]





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Caption: Troubleshooting workflow for unexpected experimental results.



Issue 2: My results suggest an off-target effect. How can I identify the responsible off-target?

Identifying the specific off-target responsible for a phenotype requires a systematic approach.

Mitigation Strategy:

- Review Known Off-Targets: First, consider the known off-targets of BI-1935 (Thromboxane Synthase, 5-LO, DAT, Sigma 1).[1] Investigate if the modulation of these targets could explain the observed phenotype in your experimental context.
- Broad Panel Screening: If known off-targets do not explain the effect, consider broader screening. High-throughput kinase profiling and safety panels (like the one from Eurofins) can test the compound against hundreds of targets to identify novel interactions.[5][6][7][8]
- Computational Prediction: In silico approaches can predict potential off-target interactions based on the chemical structure of **BI-1935** and its similarity to ligands of known proteins.[9] These predictions can then be validated experimentally.
- Genetic Target Deconvolution: Advanced methods like CRISPR-based genetic screening can be employed to identify the specific target responsible for a drug's efficacy or toxicity, even if it's an off-target.[4]

Experimental Protocols & Methodologies

Protocol 1: Broad Kinase Profiling

This method is used to assess the selectivity of a compound against a large panel of protein kinases.

Methodology:

- Assay Platform: Radiometric activity assays (e.g., HotSpot) or binding assays are commonly used.[8] Radiometric assays are considered the gold standard as they directly measure the phosphorylation of a substrate.[8]
- Procedure:
 - **BI-1935** is prepared at a fixed concentration (e.g., 1 μ M or 10 μ M).

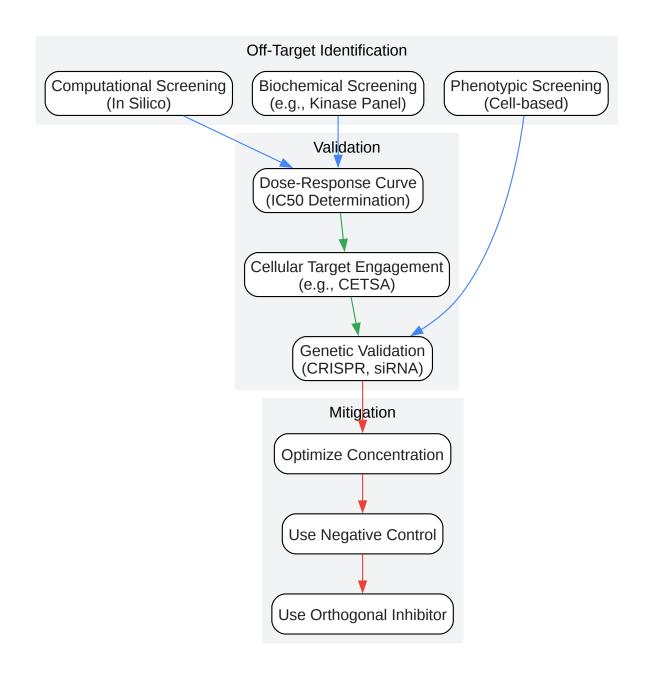






- The compound is incubated with a panel of individual kinases, a suitable substrate for each kinase, cofactors, and radioisotope-labeled ATP (e.g., ³³P-y-ATP).
- The reaction is allowed to proceed, and then terminated.
- The amount of radiolabeled phosphate incorporated into the substrate is quantified using a filter-binding apparatus and a scintillation counter.
- The percentage of inhibition for each kinase is calculated relative to a DMSO control.
- Data Interpretation: Significant inhibition (>50%) of any kinase indicates a potential off-target interaction that warrants further investigation with dose-response curves to determine the IC50.





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Caption: Workflow for identifying and mitigating off-target effects.

Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout



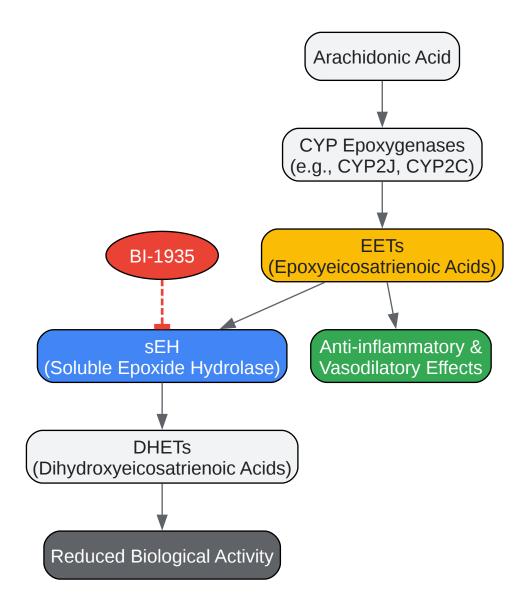
This protocol validates whether an observed effect of **BI-1935** is due to its on-target activity against sEH.

Methodology:

- gRNA Design: Design and synthesize guide RNAs (gRNAs) that specifically target a coding exon of the EPHX2 gene. Include non-targeting gRNAs as negative controls.
- Cell Transduction: Deliver the Cas9 nuclease and the EPHX2-targeting gRNAs into the chosen cell line using a suitable method (e.g., lentiviral transduction, electroporation of ribonucleoprotein complexes).
- Verification of Knockout: After selection, verify the knockout of the sEH protein by Western blot or confirm genomic edits by sequencing.
- Phenotypic Assay: Perform the same phenotypic assay on the knockout cell line that was used to characterize the effects of BI-1935.
- Data Interpretation:
 - If the sEH knockout cells replicate the phenotype observed with BI-1935 treatment in the parental cells, the effect is confirmed to be on-target.
 - If the sEH knockout cells do not show the phenotype, the effect of BI-1935 is likely off-target.[4]
 - Furthermore, treating the knockout cells with BI-1935 should not produce the phenotype,
 confirming that sEH is the relevant target for that effect.

Signaling Pathway





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Caption: The sEH pathway and the inhibitory action of BI-1935.

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